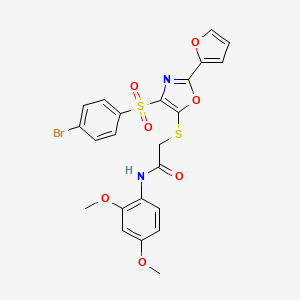
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide, also known as MEOP or MEOP-NAP, is a chemical compound that has been studied for its potential applications in scientific research.
Mécanisme D'action
The exact mechanism of action of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide-NAP is not fully understood, but it is believed to act as a modulator of the sigma-1 receptor. This receptor is involved in a variety of cellular processes, including calcium signaling and protein folding, and is believed to play a role in neuroprotection.
Biochemical and Physiological Effects:
Studies have shown that N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide-NAP has a variety of biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors, which are important for the growth and survival of neurons. It also appears to have anti-inflammatory effects and may help to reduce oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide-NAP in lab experiments is that it has been shown to have low toxicity and is generally well-tolerated. However, one limitation is that it is a relatively new compound and further research is needed to fully understand its potential applications and limitations.
Orientations Futures
There are several potential future directions for research on N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide-NAP. One area of interest is its potential therapeutic applications for neurodegenerative diseases. Further research is also needed to fully understand its mechanism of action and to develop more specific modulators of the sigma-1 receptor. Additionally, there may be potential applications for N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide-NAP in other areas of research, such as cancer biology and immunology.
In conclusion, N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide-NAP is a chemical compound that has shown promise for its potential applications in scientific research, particularly in the field of neuroscience. While further research is needed to fully understand its potential applications and limitations, it has already shown a variety of biochemical and physiological effects and may have therapeutic applications for neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide-NAP involves the reaction of 1-(2-methoxyethyl)-4-piperidone with 2-naphthylacetic acid in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide-NAP in its pure form.
Applications De Recherche Scientifique
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide-NAP has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and may have potential therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-25-14-13-23-11-9-17(10-12-23)16-22-21(24)15-19-7-4-6-18-5-2-3-8-20(18)19/h2-8,17H,9-16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFQVLFDPOAXGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)-3-phenethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2519044.png)
![methyl 3-(4-isopropylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2519045.png)


![5-Bromo-2-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzoic acid](/img/structure/B2519054.png)





![Methyl 3-methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2519061.png)

amino}ethoxy)benzoic acid](/img/no-structure.png)